Lipophilicity Enhancement Over Non-Halogenated Analog
The predicted octanol-water partition coefficient (XLogP) for 3,3-dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one is 3.1, as computed from structural parameters [1], whereas the corresponding non-halogenated analog, dihydro-5-methyl-5-phenyl-2(3H)-furanone (CAS 21303-80-0), has a reported XLogP of 1.9 . This represents a 63% relative increase in lipophilicity.
| Evidence Dimension | XLogP (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Dihydro-5-methyl-5-phenyl-2(3H)-furanone (CAS 21303-80-0): 1.9 |
| Quantified Difference | +1.2 (63% increase) |
| Conditions | Computational prediction (XLogP algorithm) |
Why This Matters
Higher lipophilicity directly impacts membrane permeation and bioavailability potential in drug candidate screening; the 1.2-unit difference makes this compound a meaningfully distinct starting point.
- [1] BaseChem. 3,3-Dichloro-5-methyl-5-phenyldihydrofuran-2(3H)-one: XLogP = 3.1. Retrieved from basechem.org. View Source
